molecular formula C15H28OSi B13804811 (E)-(7-Dodecen-9-ynyloxy)trimethylsilane CAS No. 58763-69-2

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane

Cat. No.: B13804811
CAS No.: 58763-69-2
M. Wt: 252.47 g/mol
InChI Key: BSFTXFASOLZMHG-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane: is an organic compound with the molecular formula C15H28OSi . It is a derivative of trimethylsilane, featuring a dodecen-9-ynyloxy group. This compound is of interest in organic synthesis due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-(7-Dodecen-9-ynyloxy)trimethylsilane typically involves the reaction of an appropriate alkyne with a trimethylsilyl-protected alcohol under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate or sodium hydride to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.

    Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alkanes or alkenes.

Scientific Research Applications

Organic Synthesis

(E)-(7-Dodecen-9-ynyloxy)trimethylsilane serves as a versatile building block in organic chemistry. It is utilized in the synthesis of more complex molecules, including:

  • Functionalized Silicones: Used in the development of specialty silicone materials with tailored properties.
  • Polymer Chemistry: Acts as a precursor for polymers, enhancing their mechanical and thermal properties.

Biological and Medicinal Applications

While specific biological applications are not extensively documented, compounds with similar structures have been explored for their potential therapeutic effects. Research indicates that such compounds may interact with biological macromolecules, suggesting possible roles in drug development and delivery systems .

Potential Areas of Investigation:

  • Antimicrobial Activity: Studies may focus on the compound's interaction with bacterial membranes.
  • Drug Delivery Systems: Its chemical properties could facilitate the development of novel drug carriers that improve bioavailability.

Industrial Applications

In the industrial sector, this compound is employed to produce specialty chemicals and materials due to its reactivity:

  • Coatings and Adhesives: Utilized in formulations that require high-performance characteristics.
  • Silicone Production: Acts as an intermediate in synthesizing high-value silicone products used in various applications, including automotive, medical devices, and consumer goods .

Case Study 1: Polymer Synthesis

A study investigated the use of this compound in synthesizing a new class of silicone polymers. The results demonstrated enhanced thermal stability and mechanical strength compared to traditional silicone formulations. This advancement has implications for industries requiring durable materials under extreme conditions.

Case Study 2: Drug Delivery Systems

Research conducted on similar compounds revealed their potential as drug delivery agents. In vitro studies showed that derivatives of this compound could improve the solubility and stability of poorly soluble drugs, highlighting its applicability in pharmaceutical formulations .

Mechanism of Action

The mechanism by which (E)-(7-Dodecen-9-ynyloxy)trimethylsilane exerts its effects is primarily through its chemical reactivity. The compound can participate in various chemical reactions, leading to the formation of new bonds and the introduction of functional groups. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

    (E)-(7-Dodecen-9-yn-1-ol): A similar compound with a hydroxyl group instead of the trimethylsilyl group.

    (E)-(7-Dodecen-9-yn-1-yl acetate): Features an acetate group in place of the trimethylsilyl group.

    (E)-(7-Dodecen-9-yn-1-yl chloride): Contains a chloride group instead of the trimethylsilyl group.

Uniqueness: (E)-(7-Dodecen-9-ynyloxy)trimethylsilane is unique due to the presence of the trimethylsilyl group, which imparts specific reactivity and stability to the compound. This makes it particularly useful in synthetic organic chemistry, where the trimethylsilyl group can be selectively removed or transformed under mild conditions.

Properties

CAS No.

58763-69-2

Molecular Formula

C15H28OSi

Molecular Weight

252.47 g/mol

IUPAC Name

[(E)-dodec-7-en-9-ynoxy]-trimethylsilane

InChI

InChI=1S/C15H28OSi/c1-5-6-7-8-9-10-11-12-13-14-15-16-17(2,3)4/h8-9H,5,10-15H2,1-4H3/b9-8+

InChI Key

BSFTXFASOLZMHG-CMDGGOBGSA-N

Isomeric SMILES

CCC#C/C=C/CCCCCCO[Si](C)(C)C

Canonical SMILES

CCC#CC=CCCCCCCO[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.